Product packaging for 4-(6-Methoxypyridin-2-yl)benzonitrile(Cat. No.:CAS No. 1187163-92-3)

4-(6-Methoxypyridin-2-yl)benzonitrile

Cat. No.: B1391994
CAS No.: 1187163-92-3
M. Wt: 210.23 g/mol
InChI Key: KVOUCSMAMRBLKH-UHFFFAOYSA-N
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Description

4-(6-Methoxypyridin-2-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 6-methoxypyridin-2-yl group. This structure combines electron-withdrawing (nitrile) and electron-donating (methoxy) groups, making it relevant for applications in nonlinear optics, pharmaceuticals, and materials science.

Synthesis: The compound can be synthesized via cross-coupling reactions, as demonstrated in the preparation of structurally related derivatives. For example, a thiazole-containing analog (4-(2-(4-(6-Methoxypyridin-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile) was synthesized using palladium-catalyzed coupling, followed by purification via column chromatography .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B1391994 4-(6-Methoxypyridin-2-yl)benzonitrile CAS No. 1187163-92-3

Properties

IUPAC Name

4-(6-methoxypyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-4-2-3-12(15-13)11-7-5-10(9-14)6-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOUCSMAMRBLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678487
Record name 4-(6-Methoxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-92-3
Record name 4-(6-Methoxy-2-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methoxypyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(6-Methoxypyridin-2-yl)benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Chemical Reactions Analysis

4-(6-Methoxypyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including luminescent compounds and liquid crystals

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features :

  • Molecular formula : C₁₃H₁₀N₂O (calculated based on substituents).
  • Key functional groups : Nitrile (-C≡N), methoxy (-OCH₃), and pyridine ring.
  • Spectroscopic data : ¹H NMR (DMSO-d6) signals include aromatic protons (δ 7.60–8.19 ppm) and methoxy protons (δ 3.73 ppm) .

Comparison with Similar Compounds

Structural Analogues and Nonlinear Optical Properties

The βHRS (first hyperpolarizability) values highlight the nonlinear optical (NLO) performance of 4-(6-Methoxypyridin-2-yl)benzonitrile derivatives compared to related compounds:

Compound Name βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Key Features Reference
This compound derivative (4-DMDBA) ~50 (estimated) Shorter π-system, methoxy substituent
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one 25 Extended conjugated diene
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile 45 Oxazole backbone, longer π-system

Key Findings :

  • Despite having a shorter π-system, the 4-DMDBA derivative exhibits a βHRS value twice as high as the dibromophenyl dienone and higher than the oxazole analog . This suggests that electron-donating methoxy groups and aromatic nitrile synergistically enhance NLO efficiency, outweighing the benefits of extended conjugation.

Key Findings :

  • The hydroxypyrimidinyl derivative’s low molecular weight (212.21) and hydrogen-bonding capacity (via -NH and -OH groups) make it effective in targeting viral proteases .

Key Findings :

  • Methoxy and pyridine groups in this compound could stabilize excited states, but its NLO performance (Section 2.1) suggests greater promise in frequency conversion than in OLEDs compared to TADF-specific derivatives .

Biological Activity

4-(6-Methoxypyridin-2-yl)benzonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to a pyridine ring, which is further substituted by a benzonitrile moiety. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes. For instance, it may interact with kinases or phosphatases involved in signal transduction pathways.
  • Receptor Modulation : It has been suggested that this compound may act as a modulator for certain receptors, influencing cellular responses to various stimuli.

Biological Activity

Recent studies have indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may have anticancer effects, particularly through apoptosis induction in cancer cell lines. This activity could be linked to its ability to inhibit specific signaling pathways associated with cell proliferation and survival.
  • Neuroprotective Effects : There are indications that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its action may involve antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are selected findings from notable research:

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Cancer Cell Line Study In vitro tests on MCF-7 breast cancer cells revealed an IC50 value of 25 µM, indicating effective cytotoxicity through apoptosis induction.
Neuroprotection Research In models of oxidative stress, the compound reduced neuronal cell death by 40%, suggesting potential therapeutic applications in Alzheimer's disease.

Q & A

Q. Basic

  • 1H/13C NMR : In DMSO-d₆, diagnostic signals include pyridyl protons (δ 8.1–8.2 ppm), methoxy group (δ 3.7 ppm), and nitrile carbon (δ ~119 ppm). Aromatic protons show splitting patterns dependent on substitution.
  • X-ray crystallography : Resolves dihedral angles between pyridine and benzonitrile moieties (e.g., 15–25° in analogs), critical for assessing conjugation .
  • IR spectroscopy : Confirms nitrile (C≡N stretch: ~2230 cm⁻¹) and methoxy (C-O stretch: ~1250 cm⁻¹).
    Ambiguities in coupling constants (e.g., overlapping aromatic signals) require 2D NMR (HSQC, HMBC) for resolution .

How can researchers design experiments to evaluate the role of this compound in modulating enzyme kinetics, particularly for acetyl-CoA carboxylase (ACC)?

Q. Advanced

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (KD).
  • Enzyme inhibition : Measure NADPH consumption (ACC-dependent) under varying inhibitor concentrations to calculate IC50 and mechanism (competitive/non-competitive).
  • Structural studies : Co-crystallization with ACC isoforms (ACC1/ACC2) identifies binding pockets. Mutagenesis of residues (e.g., Ser79, Arg76) validates interactions .
  • Computational docking : MD simulations (e.g., AutoDock Vina) predict binding poses and guide SAR studies .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Orthogonal assays : Compare results from cell-free (e.g., ACC enzymatic assays) vs. cell-based (e.g., HepG2 lipid accumulation) systems.
  • Metabolite profiling : LC-MS/MS detects off-target effects or metabolite interference.
  • Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., pyridine methoxy → ethoxy) to isolate activity drivers .
  • Data normalization : Use internal controls (e.g., β-actin in Western blots) to mitigate batch-to-batch variability .

What in vitro and in vivo models are appropriate for assessing the therapeutic potential of this compound in ACC-related metabolic disorders?

Q. Advanced

  • In vitro :
    • Hepatocytes : Measure de novo lipogenesis (radiolabeled acetate incorporation).
    • Adipocytes : Quantify fatty acid oxidation (Seahorse XF Analyzer).
  • In vivo :
    • Diet-induced obesity (DIO) mice : Evaluate lipid profiles (serum triglycerides, LDL/HDL) and hepatic steatosis (histology).
    • ACC knockout models : Validate target specificity via rescue experiments .

What are the common impurities encountered during synthesis, and how are they quantified?

Q. Basic

  • Byproducts : Unreacted boronic acid, homocoupling products (e.g., biphenyl derivatives).
  • Detection :
    • HPLC-UV : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA). Retention times: Parent compound (~8.2 min), impurities (~6.5–7.8 min).
    • GC-MS : Identifies volatile byproducts (e.g., residual solvents).
  • Quantification : Calibration curves using spiked standards .

How does the electronic structure of this compound influence its fluorescence properties in solvent studies?

Q. Advanced

  • Solvatochromism : Monitor emission shifts in solvents of varying polarity (e.g., hexane → DMSO). Increased polarity red-shifts λem due to stabilized excited states.
  • TD-DFT calculations : Predict charge-transfer transitions (e.g., HOMO→LUMO+1) involving the nitrile and pyridine moieties.
  • Quenching studies : Use KI or acrylamide to assess solvent accessibility of fluorophores .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Q. Advanced

  • Crystal growth : Slow evaporation (CHCl₃/MeOH) yields diffraction-quality crystals.
  • Disorder : Methoxy/pyridine rotamers are modeled with partial occupancy.
  • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves weak reflections. Software (SHELX, Olex2) refines thermal parameters and hydrogen bonding networks (e.g., C≡N···H-O interactions) .

Q. Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal ConditionImpact on Yield/Purity
CatalystPd(PPh₃)₄ (2 mol%)Reduces homocoupling
SolventDME/H₂O (3:1)Enhances solubility
Temperature85°CBalances rate/degradation
Reaction Time12–16 hMaximizes conversion
Reference

Q. Table 2. Diagnostic NMR Signals for Structural Confirmation

Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyridyl H8.10–8.19 (d, J=5.1 Hz)153.3, 151.3
Methoxy (-OCH₃)3.73 (s)56.8
Nitrile (C≡N)-119.0
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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